molecular formula C18H15N5O2S2 B3007900 N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide CAS No. 1226448-29-8

N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide

Cat. No.: B3007900
CAS No.: 1226448-29-8
M. Wt: 397.47
InChI Key: NSSAMHUCURNQOS-UHFFFAOYSA-N
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Description

N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the benzo[c][1,2,5]thiadiazole core: This can be achieved through the cyclization of o-phenylenediamine with sulfur and nitrosyl chloride.

    Synthesis of the pyridazinone ring: This involves the reaction of a thiophene derivative with hydrazine to form the pyridazine ring, followed by oxidation to introduce the keto group.

    Coupling of the two heterocycles: The final step involves the coupling of the benzo[c][1,2,5]thiadiazole core with the pyridazinone derivative using a suitable linker, such as butanamide, under conditions that promote amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The thiophene and pyridazine rings can be oxidized under strong oxidizing conditions.

    Reduction: The keto group in the pyridazinone ring can be reduced to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nucleophilic substitutions may involve reagents like sodium methoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the keto group in the pyridazinone ring would produce a hydroxyl derivative.

Scientific Research Applications

Chemistry

In chemistry, N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its heterocyclic structure suggests it may interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory therapies.

Industry

In industry, this compound could be used in the development of advanced materials, such as organic semiconductors or photovoltaic cells, due to its electronic properties.

Mechanism of Action

The mechanism of action of N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids, depending on its application. For instance, in medicinal chemistry, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-(6-oxo-3-(phenyl)pyridazin-1(6H)-yl)butanamide: Similar structure but with a phenyl group instead of a thiophene.

    N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-(6-oxo-3-(furan-2-yl)pyridazin-1(6H)-yl)butanamide: Similar structure but with a furan ring instead of a thiophene.

Uniqueness

The presence of the thiophene ring in N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide imparts unique electronic properties, making it particularly useful in applications requiring specific electronic characteristics, such as in organic electronics or as a potential pharmacophore in drug design.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-4-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2S2/c24-16(19-13-4-1-5-14-18(13)22-27-21-14)7-2-10-23-17(25)9-8-12(20-23)15-6-3-11-26-15/h1,3-6,8-9,11H,2,7,10H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSSAMHUCURNQOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)NC(=O)CCCN3C(=O)C=CC(=N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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